molecular formula C17H14N2O2S B2353759 3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956505-56-9

3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2353759
CAS No.: 956505-56-9
M. Wt: 310.37
InChI Key: QPXDCSBPVLLSLU-CMDGGOBGSA-N
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Description

“3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C17H14N2O2S . It has a molecular weight of 310.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14N2O2S/c20-16(21)9-8-14-12-19(11-13-5-2-1-3-6-13)18-17(14)15-7-4-10-22-15/h1-10,12H,11H2,(H,20,21)/b9-8+ .

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of various derivatives with potential applications. For instance, it is used in the generation of hydroxy pyrazolines, which have been characterized by IR, 1H NMR, and 13C NMR spectra, indicating its utility in chemical synthesis and structural analysis (Parveen, Iqbal, & Azam, 2008).

Structural Diversity and Chemical Libraries

It's a starting material for alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This highlights its role in creating extensive compound libraries for screening in various research areas, including drug discovery (Roman, 2013).

Antimicrobial Activity

Several studies have utilized this compound or its derivatives for synthesizing new chemical entities with promising antimicrobial properties. The synthesized compounds exhibit significant activity against various bacterial and fungal strains, marking its importance in the field of antimicrobial research (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016), (Shaikh et al., 2014), (Patel & Patel, 2017), (Hamed et al., 2020).

Antitumor and Anticancer Activity

It's a precursor in the synthesis of compounds with anticancer and antitumor properties. Derivatives synthesized from this compound have shown promising activities against various cancer cell lines, indicating its potential in cancer research and therapy (Gomha, Edrees, & Altalbawy, 2016).

Photoalignment in Liquid Crystals

Studies have reported the use of derivatives for promoting excellent photoalignment of bulk commercial nematic liquid crystals. This suggests its application in the development of advanced materials for display technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Properties

IUPAC Name

(E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(21)9-8-14-12-19(11-13-5-2-1-3-6-13)18-17(14)15-7-4-10-22-15/h1-10,12H,11H2,(H,20,21)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXDCSBPVLLSLU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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